Product packaging for 6-bromo-4-fluoro-2-methyl-1H-indole(Cat. No.:CAS No. 1427377-41-0)

6-bromo-4-fluoro-2-methyl-1H-indole

Cat. No.: B2886059
CAS No.: 1427377-41-0
M. Wt: 228.064
InChI Key: UEHNFZXIFKIMEY-UHFFFAOYSA-N
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Description

6-Bromo-4-fluoro-2-methyl-1H-indole (CID 130063685) is a halogenated indole derivative of significant interest in medicinal chemistry and organic synthesis. Its molecular formula is C9H7BrFN, and it features a bromine atom at the 6-position and a fluorine atom at the 4-position of the indole ring system, with an additional methyl group at the 2-position . The presence of halogen substituents profoundly influences the compound's properties, enhancing its lipophilicity, membrane permeability, and metabolic stability, which are critical parameters in drug discovery . Halogenated indoles, particularly 6-bromo derivatives, have been extensively studied as key building blocks for the synthesis of novel bioactive molecules with potential antibacterial, antifungal, and anticancer activities . Research indicates that the introduction of a bromine atom at the C-6 position of the indole nucleus is a valuable strategy in the development of anticancer agents, as part of structure-activity relationship (SAR) studies to optimize potency . The compound serves as a versatile synthetic intermediate, capable of undergoing various cross-coupling and functionalization reactions to create a diverse array of more complex structures for biological evaluation . This compound is supplied for non-human research applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrFN B2886059 6-bromo-4-fluoro-2-methyl-1H-indole CAS No. 1427377-41-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-4-fluoro-2-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFN/c1-5-2-7-8(11)3-6(10)4-9(7)12-5/h2-4,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHNFZXIFKIMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(C=C2F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427377-41-0
Record name 6-bromo-4-fluoro-2-methyl-1H-indole
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Reactivity and Reaction Mechanisms of 6 Bromo 4 Fluoro 2 Methyl 1h Indole Derivatives

Electrophilic Aromatic Substitution Patterns on the Indole (B1671886) Ring System

Indoles are electron-rich aromatic compounds that readily undergo electrophilic aromatic substitution. researchgate.net The high electron density at the C-3 position makes it the most favorable site for electrophilic attack. ic.ac.ukquora.com This preference is attributed to the ability of the nitrogen atom to stabilize the resulting cationic intermediate, known as the Wheland intermediate, through resonance without disrupting the aromaticity of the benzene (B151609) ring. ic.ac.uk

Should the C-3 position be blocked, electrophilic substitution can occur at other positions, though this is less common. researchgate.net The directing effects of the existing substituents would then play a more significant role in determining the site of substitution on the benzene ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
PositionPredicted ReactivityRationale
C-3 Most Favorable Highest electron density; stabilized intermediate. ic.ac.ukquora.com
C-2 Less FavorableAlready substituted with a methyl group.
Benzene Ring Least FavorableDeactivated by electron-withdrawing halogens.

Nucleophilic Aromatic Substitution Involving the Halogen Substituents (Bromine and Fluorine)

Nucleophilic aromatic substitution (SNAr) on haloarenes is generally challenging but can be facilitated by the presence of strong electron-withdrawing groups. In 6-bromo-4-fluoro-2-methyl-1H-indole, the fluorine atom is typically more susceptible to nucleophilic attack than the bromine atom. This is due to the higher electronegativity of fluorine, which makes the carbon atom to which it is attached more electrophilic.

Base-promoted SNAr reactions have been developed for the N-arylation of indoles using fluoroarenes and chloroarenes in the presence of KOH in DMSO. nih.gov This suggests that under suitable basic conditions, the fluorine atom at the C-4 position could be displaced by a nucleophile. The success of such a reaction would depend on the strength of the nucleophile and the reaction conditions employed.

The bromine atom at the C-6 position is less likely to undergo nucleophilic aromatic substitution under typical SNAr conditions. However, its reactivity can be exploited in transition-metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions at the Bromine-Substituted Position

The bromine atom at the C-6 position of the indole ring is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are particularly well-suited for the functionalization of bromoindoles.

In a Suzuki-Miyaura coupling, the 6-bromoindole (B116670) derivative can be reacted with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl compound. researchgate.net This methodology has been successfully applied to the synthesis of various 6-substituted indole derivatives. nih.gov Similarly, the Heck reaction allows for the coupling of the bromoindole with an alkene, and the Sonogashira reaction enables the introduction of an alkyne moiety.

These cross-coupling reactions provide a powerful and modular approach to introduce a wide range of substituents at the C-6 position, significantly expanding the chemical diversity of derivatives that can be synthesized from this compound.

Table 2: Common Cross-Coupling Reactions at the C-6 Position
ReactionCoupling PartnerResulting BondCatalyst System
Suzuki-Miyaura Boronic acid/esterC-C (aryl, vinyl)Pd catalyst, base
Heck AlkeneC-C (alkenyl)Pd catalyst, base
Sonogashira Terminal alkyneC-C (alkynyl)Pd catalyst, Cu co-catalyst, base
Buchwald-Hartwig Amine, alcohol, thiolC-N, C-O, C-SPd catalyst, ligand, base

Transformations and Functionalization of the Methyl Group at C-2

The methyl group at the C-2 position of the indole ring is not merely a passive substituent. It can be functionalized through various chemical transformations. One approach involves the direct generation of a C,N-dianion by treating the 2-methylindole (B41428) with a strong base, such as a combination of butyllithium (B86547) and potassium tert-butoxide. rsc.org This dianion can then react with various electrophiles to introduce new functional groups at the methyl position in a regiospecific manner. rsc.org

Another strategy for the functionalization of the 2-methyl group is through oxidation. For instance, 2-methylindoles can be directly oxidized to 2-formylindoles using reagents like N-chlorosuccinimide (NCS) in the presence of water. acs.org This transformation provides a valuable synthetic intermediate for further derivatization.

Furthermore, organocatalytic asymmetric allylic alkylation of 2-methylindoles has been demonstrated, showcasing a pathway for the enantioselective functionalization of the C(sp³)-H bonds of the methyl group. nih.gov

Reactivity of the N-H Indole Proton for Derivatization

The N-H proton of the indole ring is weakly acidic and can be deprotonated by a suitable base to generate an indolyl anion. researchgate.net This anion is a potent nucleophile and can react with a variety of electrophiles, allowing for the derivatization of the nitrogen atom.

Common N-derivatization reactions include alkylation, acylation, and sulfonylation. For instance, N-alkylation can be achieved by treating the indole with an alkyl halide in the presence of a base like sodium hydride. mdpi.com The choice of base and solvent is crucial to control the regioselectivity, as competitive alkylation at the C-3 position can occur, especially with less sterically hindered indoles. organic-chemistry.org

The N-H bond can also participate in transition-metal-catalyzed reactions. For example, iridium-catalyzed borylation can occur at the C-7 position, directed by the indole nitrogen. msu.edu Furthermore, blue LED-mediated N-H insertion of indoles into aryldiazoesters provides a mild method for N-functionalization. acs.org

Photochemical and Thermal Reactivity Profiles

The photochemical and thermal reactivity of this compound is expected to be influenced by the presence of the halogen substituents and the indole chromophore. Bromoindoles can undergo photochemical reactions, such as [6π] photocyclization, which can be a key step in the synthesis of complex natural products. scribd.com The bromine atom can facilitate intersystem crossing and subsequent reactions from the triplet excited state.

Upon irradiation, homolytic cleavage of the carbon-bromine bond can occur, generating an indolyl radical. This radical can participate in various subsequent reactions, including cyclizations and additions.

Thermally, indole derivatives are generally stable. However, at high temperatures, decomposition or rearrangement reactions may occur. The specific thermal behavior of this compound would require experimental investigation to be fully characterized.

Spectroscopic and Structural Characterization of 6 Bromo 4 Fluoro 2 Methyl 1h Indole

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the detailed molecular structure of 6-bromo-4-fluoro-2-methyl-1H-indole in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR: Proton NMR is used to identify the number and type of hydrogen atoms. For this compound, one would expect to see distinct signals for the N-H proton, the aromatic protons on the indole (B1671886) ring, and the protons of the methyl group. The coupling patterns between adjacent protons, particularly the fluorine-proton (H-F) coupling, would be critical in confirming the substitution pattern on the benzene (B151609) ring.

¹³C NMR: This technique provides information about the carbon skeleton. Each unique carbon atom in the molecule will produce a distinct signal. The chemical shifts are influenced by the electronegativity of neighboring atoms (F, Br, N), providing clear evidence for the positions of the substituents.

¹⁹F NMR: As the molecule contains a fluorine atom, ¹⁹F NMR is a highly specific and sensitive technique for confirming its presence and chemical environment. A single signal would be expected, and its coupling to nearby protons would definitively establish the 4-fluoro substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are predicted values and may vary from experimental results.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-H8.1 - 8.3-
C2-CH₃2.4 - 2.513.0 - 14.0
H36.2 - 6.3100.0 - 101.0
C4-F-154.0 - 156.0 (d, ¹JCF)
H57.0 - 7.1 (d)110.0 - 111.0 (d)
C6-Br-115.0 - 116.0
H77.2 - 7.3 (d)123.0 - 124.0

d = doublet, ¹JCF = one-bond carbon-fluorine coupling constant

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition and molecular weight of this compound. This technique measures the mass-to-charge ratio (m/z) of ions with very high precision.

The monoisotopic mass of C₉H₇BrFN is 226.9746 Da. uni.lu HRMS can verify this mass to within a few parts per million, providing strong evidence for the molecular formula. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two peaks of nearly equal intensity separated by two mass units (M and M+2).

Furthermore, fragmentation analysis, often performed using techniques like MS/MS, provides structural information. The molecule is broken into smaller, charged fragments, and the masses of these fragments are measured. The fragmentation pattern can help confirm the identity of the compound by showing characteristic losses, such as the loss of a methyl group (CH₃), a bromine atom (Br), or hydrogen cyanide (HCN) from the indole ring. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts to aid in identification. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound uni.lu

Adduct TypePredicted m/z
[M+H]⁺227.98188
[M+Na]⁺249.96382
[M-H]⁻225.96732
[M]⁺226.97405

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. By measuring the absorption (IR) or scattering (Raman) of light, these methods can identify the functional groups present in this compound.

Key vibrational modes expected for this compound include:

N-H Stretch: A characteristic sharp peak in the IR spectrum, typically around 3400-3450 cm⁻¹, corresponding to the stretching of the indole N-H bond. rsc.org

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. rsc.org

C=C Stretches: Aromatic ring stretching vibrations occur in the 1500-1625 cm⁻¹ region.

C-F and C-Br Stretches: The carbon-fluorine and carbon-bromine stretching vibrations are expected in the fingerprint region of the spectrum, typically between 1250-1000 cm⁻¹ for C-F and 650-500 cm⁻¹ for C-Br.

Table 3: Expected IR and Raman Vibrational Frequencies (cm⁻¹) for Key Functional Groups

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch3400 - 3450
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2960
C=C Ring Stretch1500 - 1625
C-N Stretch1300 - 1350
C-F Stretch1250 - 1000
C-Br Stretch650 - 500

X-ray Crystallography for Solid-State Molecular Conformation and Packing Arrangements

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. elifesciences.org While a specific crystal structure for this compound is not publicly available, analysis of related structures provides insight into the likely conformation and packing. researchgate.net

A single-crystal X-ray diffraction study would reveal:

Molecular Conformation: The planarity of the indole ring system and the orientation of the methyl group.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the molecular geometry.

Crystal Packing: How individual molecules arrange themselves in the crystal lattice. This arrangement is governed by intermolecular forces such as hydrogen bonding (from the N-H group), halogen bonding (involving the bromine atom), and π–π stacking interactions between the aromatic indole rings. researchgate.netresearchgate.net

In similar bromo-substituted indole structures, it has been observed that molecules can be linked by various hydrogen bonds and halogen bonds, forming complex three-dimensional networks. researchgate.netnih.gov The interplay between the hydrogen-bond-donating N-H group and the electronegative fluorine and bromine atoms would significantly influence the final packing arrangement.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions in Crystalline Structures

Hirshfeld surface analysis is a computational method used to visualize and quantify the intermolecular interactions within a crystal lattice, based on data obtained from X-ray crystallography. scirp.org It provides a graphical representation of how molecules interact with their neighbors.

For this compound, this analysis would involve:

Generating Hirshfeld Surfaces: These surfaces are mapped with properties like d_norm, which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate strong interactions like hydrogen bonds.

Based on the structure, the fingerprint plot would likely show significant contributions from:

H···H contacts: Generally the largest contribution, arising from the numerous hydrogen atoms on the molecular surface.

H···Br/Br···H and H···F/F···H contacts: These represent the crucial hydrogen-halogen interactions that stabilize the crystal structure.

C···H/H···C contacts: Indicative of C-H···π interactions. researchgate.net

N···H/H···N contacts: Quantifying the primary N-H···X hydrogen bonds.

This analysis provides a detailed understanding of the forces that govern the solid-state architecture of the compound. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. ajchem-a.com For 6-bromo-4-fluoro-2-methyl-1H-indole, such calculations would elucidate its electronic structure, which governs its stability, reactivity, and spectroscopic properties.

Detailed Research Findings: Specific DFT studies performed exclusively on this compound are not readily found in peer-reviewed literature. However, computational studies on substituted indoles demonstrate that the nature and position of substituents (like bromine, fluorine, and methyl groups) significantly influence the electron distribution across the indole (B1671886) ring. chemrxiv.orgresearchgate.netconsensus.app These effects modulate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting reactivity. ajchem-a.com For instance, electron-withdrawing groups like halogens can impact the sites susceptible to nucleophilic or electrophilic attack. rsc.org

Public databases provide some computationally predicted properties for this compound, which are typically derived from generalized models.

Table 1: Predicted Physicochemical Properties for this compound

Property Value Source
Molecular Formula C₉H₇BrFN PubChem uni.lu
Monoisotopic Mass 226.9746 Da PubChem uni.lu
XlogP (predicted) 3.2 PubChem uni.lu

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. These simulations can reveal the preferred conformations of this compound and how it interacts with other molecules, such as solvents or biological macromolecules. dergipark.org.tr

Detailed Research Findings: There is no specific published research detailing molecular dynamics simulations for this compound. In studies involving similar indole derivatives, MD simulations have been used to confirm the stability of ligand-protein complexes, showing how the indole scaffold fits within a binding pocket and maintains key interactions over time. dergipark.org.trdergipark.org.trmdpi.com Such simulations for this compound would be critical in a drug discovery context to assess its binding stability to a target protein. espublisher.com

In Silico Approaches for Predictive Modeling of Synthetic Routes and Selectivity

In silico tools and machine learning models can predict plausible synthetic pathways for a target molecule and forecast the selectivity of chemical reactions. researchgate.net These approaches can save significant time and resources in a laboratory setting by prioritizing high-yield reaction routes. microsoft.com

Detailed Research Findings: No in silico studies specifically modeling the synthetic routes or predicting the reaction selectivity for this compound have been published. General strategies for the halogenation of indoles often involve electrophilic substitution, where regioselectivity is a key challenge that theoretical models can help address. researchgate.net Modern retrosynthesis prediction models use large databases of known reactions to propose disconnections for a target molecule, although specific application to this compound is not documented. arxiv.org

Theoretical Studies on Reaction Mechanisms and Transition State Characterization

Theoretical studies are invaluable for mapping out the step-by-step mechanism of a chemical reaction. By calculating the energies of reactants, intermediates, transition states, and products, researchers can understand how a reaction proceeds and what factors control its rate and outcome. nih.govbohrium.com

Detailed Research Findings: Peer-reviewed theoretical studies on the reaction mechanisms involving this compound are currently unavailable. For the broader class of indole compounds, DFT calculations have been successfully used to investigate mechanisms of C-H functionalization, cycloadditions, and coupling reactions. nih.govnih.govrsc.org These studies typically identify the rate-determining step and rationalize the observed regioselectivity by comparing the activation energies of different possible reaction pathways. rsc.orgnih.gov

Virtual Screening and Ligand-Based Design for Target Interaction Prediction

In drug discovery, virtual screening involves computationally testing large libraries of compounds against a biological target to identify potential hits. jetir.org If the structure of the target is known, structure-based methods like molecular docking are used. If not, ligand-based methods can be used to find molecules similar to known active compounds.

Detailed Research Findings: While the indole scaffold is a common feature in many virtual screening campaigns due to its prevalence in bioactive molecules, there is no specific literature indicating that this compound has been a subject of such a study. mdpi.comnih.gov The predicted properties of this compound, such as its XlogP of 3.2, suggest it has drug-like characteristics according to frameworks like Lipinski's rule of five. uni.lumdpi.com This makes it a plausible candidate for inclusion in screening libraries for various therapeutic targets. elsevierpure.com

Advanced Applications in Chemical Research

Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures

6-bromo-4-fluoro-2-methyl-1H-indole serves as a highly functionalized and versatile intermediate in the synthesis of intricate molecular structures. The bromine atom, in particular, acts as a synthetic handle, readily participating in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which allows for the introduction of diverse carbon-based substituents. This capability is crucial for building molecular complexity from a relatively simple starting scaffold. The fluorine and methyl groups also modulate the reactivity and properties of the indole (B1671886) ring, influencing the outcomes of synthetic transformations.

The indole nucleus is a common feature in many polycyclic systems, and functionalized indoles are essential starting materials for their synthesis. This compound is specifically cited as an intermediate in the preparation of nitrogen-containing fused heterocyclic compounds. chiralen.com The synthesis of such systems often involves the initial construction of the indole core, followed by reactions that build additional rings onto the indole framework. For example, isatin (B1672199) (an indole-2,3-dione) and its derivatives are widely used to create fused systems containing moieties like 1,2,4-triazine (B1199460) or thiadiazole. researchgate.net A functionalized intermediate like this compound provides a tailored starting point for building complex, multi-ring structures that are often pursued for their potential biological activities.

Indole alkaloids, a large class of naturally occurring compounds, are known for their significant and diverse pharmacological properties. rsc.org Many of these natural products are halogenated, particularly with bromine, which is a common feature in alkaloids isolated from marine organisms. nih.gov The presence of halogen atoms can significantly enhance biological activity. nih.gov

Synthetic chemistry plays a critical role in producing analogs of these natural alkaloids to improve their potency, selectivity, or pharmacokinetic properties. This compound serves as a key building block for such synthetic endeavors. By providing a pre-functionalized indole core, it allows chemists to bypass many synthetic steps and focus on constructing the unique side chains and ring systems that characterize specific alkaloid families. For instance, meridianins, which are marine alkaloids with a brominated indole nucleus, have been the subject of synthetic efforts to explore their therapeutic potential. mdpi.com The use of a starting material like this compound enables the systematic creation of analogs where the effect of the halogen position and other substituents can be studied.

Scaffold Design and Exploration in Medicinal Chemistry Research

In medicinal chemistry, the indole ring is considered a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity. rsc.org The specific substitution pattern of this compound makes it an attractive scaffold for designing new therapeutic agents.

The structure of this compound is well-suited for generating libraries of novel chemical entities. The bromine atom at the 6-position is a prime site for modification via palladium-catalyzed cross-coupling reactions. This allows for the attachment of a wide variety of aryl, heteroaryl, or alkyl groups, creating diverse side chains. For example, a bromo-oxepino indole has been successfully coupled with 4-fluoro phenyl boronic acid to yield a new analog, demonstrating the synthetic utility of the bromo group on an indole-based core. acs.org This modular approach enables the systematic exploration of the chemical space around the core scaffold, which is a fundamental strategy in modern drug discovery for optimizing interactions with a biological target. The compound has been specifically noted as an intermediate in the synthesis of novel aminopyrimidine derivatives designed as cyclin-dependent kinase (CDK) inhibitors. chiralen.com

The study of how specific structural features of a molecule relate to its biological activity is known as Structure-Activity Relationship (SAR) analysis. Halogenation is a key strategy in medicinal chemistry to modulate a compound's properties. The specific placement of halogens on an indole ring can profoundly impact its biological effects.

Research into halogenated indoles has provided valuable SAR insights. For example, in a study on the inhibition of virulence in the bacterium Vibrio campbellii, various halogenated indoles were tested. vliz.benih.gov It was found that 6-bromoindole (B116670) and 4-fluoroindole (B1304775) were among the compounds that showed a high protective effect for brine shrimp challenged with the pathogen. nih.gov Such studies highlight the importance of the halogen's identity and its position on the indole ring. The presence of both a bromo and a fluoro group in this compound offers a unique combination for SAR studies, allowing researchers to investigate the synergistic or individual contributions of these two different halogens to biological activity. In the context of kinase inhibition, a single bromine at the 5- or 6-position of the indole ring has been shown to significantly improve potency in some cases. mdpi.com

CompoundKey Structural FeatureObserved Biological Effect/SAR InsightReference
6-BromoindoleBromine at C6-positionHigh protective effect against V. campbellii in brine shrimp. nih.gov nih.gov
4-FluoroindoleFluorine at C4-positionHigh protective effect against V. campbellii in brine shrimp. nih.gov nih.gov
Meridianin AnalogsBromine at C5 or C6-positionConsiderable improvement in kinase inhibitory potency. mdpi.com mdpi.com
Various Halogenated IndolesHalogen at C7-positionHighly active in protecting brine shrimp larvae against V. campbellii. vliz.be vliz.be

The electronic nature of the substituents on this compound makes it a useful tool for probing molecular interactions. The electron-withdrawing properties of the fluorine and bromine atoms alter the electron distribution of the indole ring system. This can influence how the molecule interacts with amino acid residues in the binding pocket of a protein or enzyme through mechanisms like hydrogen bonding, halogen bonding, or pi-stacking.

For instance, the bromine atom and a hydroxyl group on a different indole (6-Bromo-1H-indol-4-ol) are noted to influence its reactivity and ability to form hydrogen bonds, which affects its binding to biological molecules and its ability to modulate specific enzymes and receptors. Similarly, the fluorine atom can enhance lipophilicity and membrane permeability, potentially increasing a compound's efficacy. By using this compound as a scaffold, researchers can systematically investigate how these specific halogen substitutions affect binding affinity and functional activity at various biological targets, leading to a deeper understanding of molecular recognition and the design of more effective therapeutic agents. vliz.be

Exploration in Materials Science and Organic Electronics

The unique electronic characteristics of substituted indoles make them promising candidates for the development of novel materials. The presence of both an electron-withdrawing bromine atom and a highly electronegative fluorine atom, combined with an electron-donating methyl group on the indole core of this compound, creates a distinct electronic landscape. This arrangement is expected to influence the molecule's frontier molecular orbitals (HOMO and LUMO levels), which are critical for its performance in electronic devices. Research into structurally related compounds suggests that this class of molecules has significant potential in materials science. smolecule.comevitachem.com

Investigation of Electronic and Photonic Properties for Advanced Materials

The electronic and photonic properties of halogenated indole derivatives are a subject of intensive investigation. For instance, the fluorine substituent is known to enhance metabolic stability and can influence molecular polarity, potentially increasing binding affinity in various applications. The electronic properties of similar indole derivatives are being explored for their use in organic light-emitting diodes (OLEDs). The fluorescence and self-assembly capabilities of related compounds like 6-fluoro-2-methyl-1H-indole make them suitable for creating novel materials with tailored optical properties. smolecule.com

The combination of halogens in this compound could lead to enhanced charge transport capabilities and high electron affinity, which are desirable traits for materials used in OLEDs and organic photovoltaics (OPVs). The interplay between the electron-withdrawing halogens and the electron-donating methyl group can be strategically exploited to tune the emission and absorption spectra of the material.

Table 1: Comparison of Electronic Properties in Substituted Indoles

Property6-bromo-2-trifluoromethyl-1H-indole6-fluoro-2-methyl-1H-indolePotential for this compound
Key Substituents Bromo, TrifluoromethylFluoro, MethylBromo, Fluoro, Methyl
Noted Properties High electron affinity, Enhanced charge mobility Fluorescence, Self-assembly smolecule.comPotentially combines enhanced charge transport with tunable fluorescence
Potential Use OLEDs, OPVs Organic electronics, Sensor technology smolecule.comAdvanced materials for optoelectronics

This table is generated based on data from related compounds to infer the potential of this compound.

Potential Applications in Organic Semiconductor Devices and Photovoltaics

The development of high-performance organic semiconductors is crucial for next-generation electronics. Indole-based molecules are actively being researched for this purpose. For example, complex copolymers incorporating bromo- and fluoro-substituted indolinone units have been synthesized and shown to exhibit n-type transistor performance, demonstrating the utility of such halogenated building blocks in organic field-effect transistors (OFETs). chinesechemsoc.org

Given these precedents, this compound could serve as a valuable building block for the synthesis of larger conjugated systems or polymers for use in organic electronics. evitachem.com Its structure is suitable for incorporation into materials for organic photovoltaics, where the tuning of electronic energy levels is key to efficient charge separation and transport. The bromine atom provides a reactive handle for cross-coupling reactions to extend the conjugated system, while the fluorine atom can enhance the material's stability and electron-accepting properties.

Development of Chemical Sensors and Biosensors

The unique properties of fluorinated indoles, such as fluorescence, make them attractive for sensor applications. smolecule.com Changes in the fluorescence of a molecule upon binding to a specific analyte (ion, small molecule, or biomolecule) can be used as a detection mechanism. Research is ongoing to explore the use of compounds like 6-fluoro-2-methyl-1H-indole in sensor technology. smolecule.com

The compound this compound could be functionalized to create selective chemosensors. The indole N-H group or the aromatic ring can be modified to include specific binding sites. The inherent electronic and photophysical properties, modulated by the bromo and fluoro substituents, could provide a sensitive signal in response to analyte binding.

Reference Compound for Fundamental Organic Chemistry Studies

Beyond its potential applications in materials science, this compound is a valuable compound for fundamental studies in organic chemistry. Its multifunctional nature allows it to serve as a model system for investigating reaction mechanisms and for developing new synthetic methodologies. smolecule.com

Experimental Validation of Theoretical Mechanistic Postulations

The study of reaction mechanisms often relies on model compounds whose reactivity can be systematically studied and compared with theoretical predictions. The tautomeric behavior of heterocyclic compounds like indazoles, which are structurally related to indoles, is highly dependent on substituent effects and the surrounding chemical environment. Experimental techniques such as NMR spectroscopy and X-ray crystallography are used to study these equilibria, providing crucial data to validate mechanistic hypotheses.

Similarly, this compound, with its distinct electronic and steric features, could be used to study the regioselectivity and stereoselectivity of various reactions. For example, its behavior in electrophilic substitution or metal-catalyzed cross-coupling reactions can provide valuable insights into the directing effects of the fluoro and bromo substituents on the indole ring, helping to refine our understanding of reaction pathways. researchgate.net

Contribution to the Development of Novel Organic Reactions

Indole derivatives are frequently used as substrates in the development of new synthetic methods. researchgate.netacs.org The presence of multiple functional groups and reactive sites in this compound makes it an ideal candidate for exploring novel chemical transformations. The C-Br bond is a classic site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of more complex molecules.

Furthermore, recent advances have focused on the C-H functionalization of indoles and the use of fluorinated heterocycles in C-N coupling reactions. acs.orgrsc.org The specific substitution pattern of this compound offers a platform to test the limits and selectivity of these modern synthetic tools.

Table 2: Potential Reactions for Method Development using this compound

Reaction TypeReactive Site on IndolePotential Outcome
Palladium-Catalyzed Cross-Coupling C6-BrFormation of C-C, C-N, or C-O bonds for complex molecule synthesis.
C-H Functionalization C3-HDirect introduction of new functional groups (e.g., aldehydes, alkyl groups). acs.org
Nucleophilic Aromatic Substitution (SₙAr) C4-FIntroduction of nucleophiles, potentially facilitated by the bromo substituent.
N-H Functionalization N1-HAlkylation, arylation, or acylation to modify the indole nitrogen.

Future Research Directions and Remaining Challenges

Development of More Efficient and Environmentally Benign Synthetic Protocols

A primary challenge in working with highly substituted indoles like 6-bromo-4-fluoro-2-methyl-1H-indole is the development of synthetic routes that are not only efficient in terms of yield but also adhere to the principles of green chemistry. Traditional methods often rely on harsh conditions, stoichiometric reagents, and environmentally harmful solvents.

Future research will likely focus on:

Catalytic Systems: Exploring novel solid acid catalysts, such as phosphated zirconia, which can be easily separated from reaction mixtures and reused, offering a greener alternative to homogeneous catalysts. tandfonline.com The use of water as a solvent, facilitated by micellar catalysis or the development of water-soluble catalysts, represents a significant step towards sustainable indole (B1671886) synthesis. mdpi.combohrium.com

Metal-Free Reactions: Designing synthetic pathways that avoid heavy metal catalysts is a key goal. For instance, methods utilizing ethanol (B145695) as a solvent for the cyclization of 2-alkynyldimethylanilines demonstrate the feasibility of catalyst-free approaches. rsc.org

Mechanochemistry: The use of mechanical force (e.g., ball milling) to drive chemical reactions in the absence of bulk solvents is a promising area. acs.org Applying mechanochemical principles to the Fischer indole synthesis or other cyclization strategies for preparing this compound could drastically reduce solvent waste and energy consumption.

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and reaction control. Developing flow-based protocols for the nitration, reduction, and cyclization steps involved in indole synthesis could lead to more efficient and reproducible manufacturing processes.

Synthetic Approach Traditional Method Example Potential Green Alternative Key Advantages of Green Alternative
Catalysis Homogeneous acid catalysts (e.g., H₂SO₄)Reusable solid acid catalysts (e.g., phosphated zirconia) tandfonline.comEase of separation, reusability, reduced waste.
Solvent Organic solvents (e.g., Toluene, DMF)Water, often with surfactants (micellar catalysis) mdpi.combohrium.comReduced environmental impact, improved safety, lower cost.
Reaction Activation Thermal heating, metal catalysts (e.g., Pd, Cu)Mechanochemical activation (ball milling), acs.org catalyst-free thermal cyclization in benign solvents rsc.orgReduced energy consumption, avoidance of toxic metals, minimal solvent use.

Deeper Mechanistic Understanding of Substituted Indole Reactivity

A thorough understanding of the reaction mechanisms governing the synthesis and functionalization of substituted indoles is critical for optimizing reaction conditions and predicting outcomes. The interplay of the electron-withdrawing inductive effects of the bromine and fluorine atoms with the electron-donating nature of the indole nucleus in this compound creates a complex electronic environment.

Future research should aim to:

Elucidate Reaction Pathways: Detailed mechanistic studies, including kinetic analysis and computational modeling (DFT calculations), are needed to understand the precise pathways of key reactions. For example, in ruthenium-catalyzed cycloisomerizations, the substituent on the aniline (B41778) nitrogen can switch the pathway between a direct cyclization and a route involving a 1,2-carbon migration, leading to different isomers. acs.org

Quantify Substituent Effects: The Fischer indole synthesis, a common route to 2-methylindoles, is sensitive to substituents on the phenylhydrazine (B124118) ring. youtube.com A quantitative understanding of how the 4-fluoro and 6-bromo substituents on the indole precursor influence the rate and regioselectivity of the key tandfonline.comtandfonline.com-sigmatropic rearrangement is essential for maximizing the yield of the desired product. youtube.com

Investigate Cationic Intermediates: Many indole functionalization reactions proceed through cationic intermediates. nih.gov Studying the stability and reactivity of such intermediates derived from this compound will be crucial for developing new C-H activation and functionalization strategies. Investigations have shown that trace amounts of water can significantly accelerate reactions by stabilizing cationic species, a factor that needs to be precisely controlled. nih.gov

Reaction Type Key Mechanistic Question for this compound Investigative Tools Potential Impact
Fischer Indole Synthesis How do the 4-F and 6-Br substituents influence the equilibrium of hydrazone/enehydrazine tautomers and the rate of the tandfonline.comtandfonline.com-sigmatropic shift? youtube.comKinetic studies, isotopic labeling, DFT calculations.Optimization of reaction conditions for higher yield and purity.
Electrophilic Substitution What is the preferred site of electrophilic attack (e.g., C3 vs. other positions) given the complex electronic effects of the halogen substituents?Hammett analysis, computational modeling of intermediate stability.Predictive control over the regioselectivity of functionalization.
Transition-Metal Catalyzed Cross-Coupling What is the relative reactivity of the N-H and C-Br bonds in coupling reactions? How does the 4-F group influence the oxidative addition step?In-situ reaction monitoring (e.g., NMR, IR), isolation of intermediates.Development of selective protocols for N-arylation vs. C-arylation.

Innovative Strategies for Highly Regio- and Stereoselective Functionalization

The this compound scaffold offers multiple sites for further chemical modification (N1, C3, C5, C7, and the C2-methyl group). A significant challenge lies in developing reactions that can selectively target a single position with high precision.

Future research should focus on:

Directed C-H Activation: Employing directing groups that can coordinate to a metal catalyst and guide it to a specific C-H bond for activation and functionalization is a powerful strategy. Developing removable or traceless directing groups for selective C7 or C5 functionalization would be highly valuable.

Orthogonal Functionalization: Leveraging the differential reactivity of the existing functional groups is key. For example, conditions could be developed for a Suzuki or Sonogashira coupling at the C6-Br bond that leaves the rest of the indole core untouched. researchgate.net Subsequently, a different reaction could target the C3 position via electrophilic substitution.

Enantioselective Catalysis: For the synthesis of chiral indole derivatives, which are often of high interest in medicinal chemistry, the development of new chiral catalysts is essential. Asymmetric Friedel-Crafts reactions or cycloadditions could be used to introduce chiral substituents at the C3 position or other sites on the indole ring. researchgate.netmdpi.com

Integration of High-Throughput Synthesis and Automated Screening in Discovery Efforts

To fully explore the potential of the this compound scaffold, a large number of derivatives must be synthesized and tested for various properties. Traditional synthetic methods are too slow and resource-intensive for this task.

The integration of automation is a critical future direction:

Automated Synthesis Platforms: Technologies like Acoustic Droplet Ejection (ADE) enable the rapid synthesis of large libraries of compounds on a nanomole scale. nih.govresearchgate.netrug.nl This allows for the exploration of a vast chemical space by varying reactants and conditions in a highly parallel fashion. nih.govrug.nl Such platforms dramatically reduce the consumption of precious starting materials and solvents. nih.gov

On-the-Fly Screening: A key advantage of these miniaturized platforms is the ability to couple synthesis directly with high-throughput screening (HTS) for biological activity or material properties. nih.gov This "on-the-fly" approach, where unpurified reaction mixtures are screened, can significantly accelerate the discovery of hit compounds. rug.nlnih.gov

Data-Driven Discovery: The massive datasets generated by HTS and automated synthesis can be analyzed using machine learning and artificial intelligence to identify structure-activity relationships (SAR) and guide the design of the next generation of molecules. nih.gov

Technology Description Application to Indole Discovery Key Benefit
Acoustic Droplet Ejection (ADE) Touchless, high-precision dispensing of nanoliter volumes of reagent solutions. researchgate.netrug.nlRapidly create a large library of derivatives of this compound by combining it with diverse building blocks. nih.govMiniaturization, speed, reduced reagent consumption. nih.gov
High-Throughput Screening (HTS) Automated testing of thousands to millions of compounds for a specific biological or chemical property. nih.govScreen the synthesized indole library against various biological targets (e.g., kinases, receptors) to identify active compounds. nih.govRapid identification of "hits" from large libraries.
Automated Quality Control Fast analysis of reaction products, often using mass spectrometry (MS). researchgate.netConfirm the formation of the desired products in the nanomole-scale synthesis wells.Enables real-time optimization and validation of synthetic reactions.

Expanding the Scope of Niche Applications and Interdisciplinary Research

While substituted indoles are well-established in medicinal chemistry, the unique electronic properties conferred by the bromo and fluoro substituents on this compound may open doors to new applications.

Future research should explore:

Materials Science: Fluorinated organic molecules are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorescence properties and potential for self-assembly of this indole derivative should be investigated.

Chemical Biology: The compound could be used as a starting point to develop chemical probes for studying biological systems. The bromine atom provides a handle for further modification, such as the introduction of reporter tags (e.g., biotin, fluorophores) or photo-crosslinking groups.

Agrochemicals: The indole scaffold is present in some herbicides and fungicides. The unique substitution pattern of this compound could lead to the discovery of new agrochemicals with novel modes of action.

Polyheterocyclic Systems: This indole can serve as a building block for the synthesis of more complex, fused heterocyclic systems. For example, palladium-catalyzed intramolecular C-H annulation strategies can be used to construct novel triazole-fused polycycles with potential pharmacological activities. nih.gov

Q & A

Q. Basic Research Focus

  • 1H NMR : The methyl group at position 2 appears as a singlet (~δ 2.4 ppm), while aromatic protons show coupling patterns (e.g., doublets for H-3 and H-5 due to fluorine’s deshielding effect) .
  • 19F NMR : A distinct peak near δ -114 ppm confirms the fluoro substituent’s presence .
  • HRMS : Accurate mass analysis (e.g., m/z 243.9721 [M+H]+) validates the molecular formula (C9H7BrFN) .
    Advanced Application : Use 2D NMR (COSY, HSQC) to assign overlapping signals, particularly in crowded aromatic regions.

What strategies optimize catalytic coupling reactions involving this compound as a building block?

Q. Advanced Research Focus

  • Buchwald-Hartwig Amination : Pd/XPhos catalysts enable C-N bond formation at the bromine site. The methyl group’s steric bulk may reduce reaction rates, requiring higher catalyst loading (5-10 mol%) .
  • Sonogashira Coupling : Use CuI/Pd(PPh3)4 in THF with trimethylamine base to couple terminal alkynes to the brominated indole. PEG-400 additives improve yields by stabilizing reactive intermediates .
    Data-Driven Optimization : Design of Experiments (DoE) can identify critical factors (e.g., solvent polarity, temperature) to maximize yield while minimizing side reactions.

How do electronic and steric effects of substituents impact the biological activity of this compound?

Q. Advanced Research Focus

  • Electronic Effects : The electron-withdrawing fluoro group enhances binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites), while bromine’s size contributes to van der Waals interactions .
  • Steric Effects : The methyl group at position 2 may restrict rotational freedom, altering binding conformations. Computational docking studies (e.g., AutoDock Vina) can predict binding modes to targets like cytochrome P450 .
    Contradiction Analysis : Discrepancies in reported IC50 values may arise from assay conditions (e.g., buffer pH affecting protonation states). Validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

What crystallographic techniques are suitable for determining the solid-state structure of this compound?

Q. Advanced Research Focus

  • Single-Crystal X-ray Diffraction : Use SHELXL for refinement, leveraging high-resolution data (d-spacing < 0.8 Å) to resolve halogen positions. The methyl group’s thermal motion may require anisotropic displacement parameter (ADP) modeling .
  • Twinned Crystals : If twinning occurs (common with halogenated indoles), apply the TwinRotMat algorithm in SHELX to deconvolute overlapping reflections .

How can computational chemistry predict reactivity trends in this compound derivatives?

Q. Advanced Research Focus

  • DFT Calculations : Compute Fukui indices to identify nucleophilic/electrophilic sites. For example, the bromine atom exhibits high electrophilicity, making it prone to SNAr reactions .
  • MD Simulations : Study solvation effects in DMF/water mixtures to predict aggregation behavior during synthesis .

What are common pitfalls in analyzing contradictory bioactivity data for halogenated indoles, and how can they be mitigated?

Q. Advanced Research Focus

  • Source of Contradictions : Variability in cell-line permeability (e.g., P-gp efflux in cancer cells) or metabolite interference.
  • Mitigation Strategies :
    • Use isotopically labeled analogs (e.g., 13C-methyl) to track metabolic stability .
    • Validate target engagement via CETSA (Cellular Thermal Shift Assay) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.